Conformational Impact of Cis (Z) Geometry: 18% Larger Cross-Sectional Area Compared to E-Isomer
Density functional theory (DFT) simulations reveal that the Z (cis) configuration of the C4–C5 double bond produces a molecular bend with a dihedral angle of approximately 123° along the C3–C4–C5–C6 backbone . This kinked geometry increases the molecule's cross-sectional area by approximately 18% relative to the linear (E)-4-nonenoic acid isomer, which adopts an extended, transoid conformation . The structural consequence is reduced molecular packing efficiency in condensed phases and altered solvation behavior compared to the E isomer or saturated nonanoic acid .
| Evidence Dimension | Molecular cross-sectional area (relative) |
|---|---|
| Target Compound Data | Cross-sectional area increased by ~18% relative to E isomer due to Z-configuration bend (DFT-calculated) |
| Comparator Or Baseline | (E)-4-nonenoic acid: extended linear conformation; saturated nonanoic acid: fully linear conformation |
| Quantified Difference | +18% cross-sectional area (Z vs. E) |
| Conditions | Density functional theory (DFT) simulation; gas-phase optimized geometry |
Why This Matters
The 18% larger cross-sectional area directly affects membrane partitioning behavior, molecular packing in lipid bilayers, and steric recognition by desaturases or binding pockets, rendering (Z)-4-nonenoic acid functionally non-substitutable with its E isomer in biophysical and enzymological studies.
